molecular formula C15H21N3O2 B11790601 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid

カタログ番号: B11790601
分子量: 275.35 g/mol
InChIキー: WULJYAKCCWMYBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid features a bicyclic cyclohepta[c]pyridazine core fused with a piperidine-4-carboxylic acid moiety. This structure combines a seven-membered cycloheptane ring with a pyridazine ring (a diazine with two adjacent nitrogen atoms) and a piperidine ring substituted at the 4-position with a carboxylic acid group.

The compound is commercially available (e.g., AK Scientific, 95% purity) , though its exact applications remain underexplored in the provided data.

特性

分子式

C15H21N3O2

分子量

275.35 g/mol

IUPAC名

1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c19-15(20)11-6-8-18(9-7-11)14-10-12-4-2-1-3-5-13(12)16-17-14/h10-11H,1-9H2,(H,19,20)

InChIキー

WULJYAKCCWMYBQ-UHFFFAOYSA-N

正規SMILES

C1CCC2=CC(=NN=C2CC1)N3CCC(CC3)C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the cyclohepta[c]pyridazin ring, followed by the introduction of the piperidine carboxylic acid group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.

化学反応の分析

科学研究への応用

1-(6,7,8,9-テトラヒドロ-5H-シクロヘプタ[c]ピリダジン-3-イル)ピペリジン-4-カルボン酸は、いくつかの科学研究の用途があります。

    化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。

    生物学: 生化学的研究においてリガンドとして役立ち、生体高分子の機能を解明するのに役立ちます。

    医学: この化合物は、医薬品開発の前駆体として、治療上の可能性を秘めています。

    産業: ポリマーやコーティングなど、特定の特性を持つ先進材料の製造に使用できます。

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid. Research conducted by Aziz-ur-Rehman et al. demonstrated that compounds bearing similar structural motifs exhibited promising anticancer activity against various cancer cell lines. The study reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity. A study focused on the synthesis and biological assessment of new derivatives revealed efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was utilized to measure antimicrobial effectiveness, showing that some derivatives had substantial inhibitory effects .

Neuropharmacological Research

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid may also play a role in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. This area of research is particularly relevant for developing treatments for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. By modifying various functional groups on the piperidine or cycloheptadiene moieties, researchers aim to enhance selectivity and potency against specific biological targets.

Case Studies and Research Findings

Study Focus Findings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityDerivatives showed IC50 values significantly lower than doxorubicin; promising candidates for further development .
Prabhakar et al. (2024)Antimicrobial ActivityCompounds demonstrated effectiveness against S. aureus and E. coli; good interactions noted in molecular docking studies .

作用機序

類似の化合物との比較

類似の化合物

    6,7,8,9-テトラヒドロ-5H-シクロヘプタ[c]ピリジン: 構造的に関連する化合物で、類似の化学的性質を持っています。

    6,7,8,9-テトラヒドロ-5H-シクロヘプタ[d]ピリミジン-2,4-ジオール: 官能基の配置が異なる、別の関連化合物です。

独自性

1-(6,7,8,9-テトラヒドロ-5H-シクロヘプタ[c]ピリダジン-3-イル)ピペリジン-4-カルボン酸は、シクロヘプタ[c]ピリダジン環とピペリジンカルボン酸基の組み合わせが独特であるため、独特です。この独特の構造は、異なる化学的および生物学的特性を付与し、研究や産業におけるさまざまな用途に価値があります。

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, molecular properties, and commercial status:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Purity Availability Potential Applications
Target Compound
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid
Cyclohepta[c]pyridazin-3-yl Piperidine-4-carboxylic acid ~247 (estimated) 95% Available (AK Scientific) Enzyme inhibition (inferred)
1-(6,7,8,9-TH-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid Cyclohepta[c]pyridazin-3-yl Imidazole-4-carboxylic acid 258.28 95% Discontinued Not specified
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridyl (CF3-substituted) Piperidine-4-carboxylic acid 274.23 97% Available (Kanto Reagents) Not specified

Key Observations:

  • The trifluoromethyl group in the pyridyl derivative () may improve metabolic stability and lipophilicity, traits advantageous in drug design .
  • In contrast, the target compound remains available, suggesting sustained research or industrial interest .
  • Structural Validation :

    • Crystallographic data for analogous compounds (e.g., ) were refined using SHELX software (SHELXL97/SHELXS97), a standard in small-molecule crystallography . This implies that the target compound’s structure likely underwent similar validation.

Research Findings and Structural Analysis

  • Crystallography and Hydrogen Bonding :

    • The cyclohepta[c]pyridazine core in analogs (e.g., ) forms N–H···O and C–H···O hydrogen bonds, stabilizing crystal packing. Similar interactions are anticipated in the target compound, influencing its solid-state properties and solubility .
    • The piperidine-4-carboxylic acid group’s conformational flexibility may allow for diverse binding modes in biological targets, though this requires experimental confirmation.
  • Bioactivity Inference :

    • While direct bioactivity data for the target compound are absent, structurally related compounds (e.g., ’s pyrimido-diazepine dione) show promise as anti-tumor agents , HIV-1 reverse transcriptase inhibitors , and tyrosine kinase inhibitors . These activities are often linked to heterocyclic cores’ ability to interact with enzymatic active sites.

Notes

  • Comparisons rely on structural analogs and inferred properties.
  • Software Tools : The widespread use of SHELX () underscores its reliability in structural refinement, likely applied to the target compound’s characterization.

生物活性

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H22N4
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 1713639-16-7

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic pathways involving caspase activation and mitochondrial dysfunction .
  • Antiviral Properties : Certain piperidine derivatives have been evaluated for their antiviral activity against HIV. Compounds structurally similar to 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid have demonstrated inhibitory effects on CCR5 receptors, crucial for HIV entry into host cells .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Anticancer Studies

A study reported that piperidine derivatives showed promising results against various cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM for potent compounds . The compound demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines.

CompoundCell LineIC50 (μM)
SK228A5490.20
SK228HeLa0.49

Antiviral Activity

In a study focused on HIV inhibitors, two compounds similar in structure to 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid exhibited IC50 values of approximately 25 nM against CCR5 receptors . This suggests potential as an antiviral agent.

CompoundTargetIC50 (nM)
16gCCR525.73
16iCCR525.53

Toxicological Profile

Safety assessments are crucial for understanding the therapeutic window of any new compound. Preliminary toxicological evaluations indicate that certain piperidine derivatives possess lower toxicity profiles compared to their anticancer activity, suggesting a favorable therapeutic index .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。